Cas no 76-83-5 ((chlorodiphenylmethyl)benzene)
(chlorodiphenylmethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- (Chloromethanetriyl)tribenzene
- alpha-chlorotriphenylmethane
- BENZENE, 1,1',1''-(CHLOROMETHYLIDYNE)TRIS-
- CHLOROTRIPHENYLMETHANE
- PH3C-CL
- TRIPHENYLCHLORMETHANE
- TRIPHENYLCHLOROMETHANE
- TRITY CHLORIDE
- TRITYL CHLORIDE
- TRT-CL
- [Chloro(diphenyl)methyl]benzene
- 1,1',1''-(chloromethylidyne)tris-benzen
- 1,1',1''(-Chloromethylidyne)trisben-zene
- chlorotriphenyl-methan
- Methane, chlorotriphenyl-
- D-(-)-p-Hydroxyphenylglycine Dane Salt(M.K.)
- syn. Nae Chlorotriphenylmethane
- Trityl chloride (Triphenylchloromethane)
- Triphenylmethyl chloride (Trityl chloride)
- TryTylchloride
- (Chlorodiphenylmethyl)benzene
- Triphenyl chloeomethane
- Triphenylmethyl chloride
- [chloro-di(phenyl)methyl]benzene
- 1,1',1"-(chloromethanetriyl)tribenzene
- ChlorotriphenylMethane
- Triphenylchloromethane;
- (chlorodiphenylmethyl)benzene
-
- MDL: MFCD00000813
- Inchi: 1S/C19H15Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
- InChI Key: JBWKIWSBJXDJDT-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 397363
Computed Properties
- Exact Mass: 278.08600
- Monoisotopic Mass: 278.086228
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: White crystals
- Density: 1.1088 (rough estimate)
- Melting Point: 109-112 °C (lit.)
109-113 °C - Boiling Point: 230-235 °C/20 mmHg(lit.)
- Flash Point: 230-235°C/20mm
- Refractive Index: 1.6281 (estimate)
- Solubility: chloroform: 0.1 g/mL, clear
- Water Partition Coefficient: Insoluble in water. Soluble in chloroform, hexane, benzene, ether, acetone and tetrahydrofuran.
- PSA: 0.00000
- LogP: 5.21730
- Solubility: It is easily soluble in benzene, carbon disulfide, chloroform and carbon tetrachloride, slightly soluble in alcohol and ether, and insoluble in water.
- Sensitiveness: Lachrymatory
(chlorodiphenylmethyl)benzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3261 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45-S61
- FLUKA BRAND F CODES:10-19-21
- RTECS:PA6450000
-
Hazardous Material Identification:
- Safety Term:8
- Packing Group:III
- Risk Phrases:R14; R34; R50/53
- Packing Group:III
- Hazard Level:8
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:0-10°C
(chlorodiphenylmethyl)benzene Customs Data
- HS CODE:29036990
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
(chlorodiphenylmethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0308-100g |
(chlorodiphenylmethyl)benzene |
76-83-5 | 98.0%(T) | 100g |
¥330.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0308-500g |
(chlorodiphenylmethyl)benzene |
76-83-5 | 98.0%(T) | 500g |
¥680.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0308-25g |
(chlorodiphenylmethyl)benzene |
76-83-5 | 98.0%(T) | 25g |
¥195.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T003R-500g |
(chlorodiphenylmethyl)benzene |
76-83-5 | 97% | 500g |
¥208.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T003R-100g |
(chlorodiphenylmethyl)benzene |
76-83-5 | 97% | 100g |
¥77.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106184-25g |
(chlorodiphenylmethyl)benzene |
76-83-5 | 97% | 25g |
¥31.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106184-100g |
(chlorodiphenylmethyl)benzene |
76-83-5 | 97% | 100g |
¥55.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106184-2.5kg |
(chlorodiphenylmethyl)benzene |
76-83-5 | 97% | 2.5kg |
¥596.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106184-500g |
(chlorodiphenylmethyl)benzene |
76-83-5 | 97% | 500g |
¥143.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106184-250g |
(chlorodiphenylmethyl)benzene |
76-83-5 | 97% | 250g |
¥102.90 | 2023-09-01 |
(chlorodiphenylmethyl)benzene Suppliers
(chlorodiphenylmethyl)benzene Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (chlorodiphenylmethyl)benzene
Overview of (Chlorodiphenylmethyl)benzene (CAS No. 76-83-5)
(Chlorodiphenylmethyl)benzene (CAS No. 76-83-5) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as 1-(diphenylchloromethyl)benzene, is characterized by its unique molecular structure, which consists of a benzene ring substituted with a chlorodiphenylmethyl group. The compound's chemical formula is C19H15Cl, and it has a molecular weight of 274.78 g/mol.
The synthesis of (chlorodiphenylmethyl)benzene involves several well-documented methods, including the reaction of benzene with chlorodiphenylmethyl chloride in the presence of a suitable base. This compound has garnered attention due to its potential applications in various fields, particularly in the development of new pharmaceuticals and materials science.
In recent years, research on (chlorodiphenylmethyl)benzene has focused on its properties and potential uses. One notable area of interest is its role as an intermediate in the synthesis of more complex organic compounds. The unique substituent on the benzene ring provides a versatile platform for further chemical modifications, making it a valuable building block in synthetic chemistry.
From a pharmaceutical perspective, (chlorodiphenylmethyl)benzene has been explored for its potential as a precursor to drug molecules. Its structural features can influence the pharmacokinetics and pharmacodynamics of derived compounds, potentially leading to improved therapeutic outcomes. For instance, studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.
The physical properties of (chlorodiphenylmethyl)benzene are also noteworthy. It is a solid at room temperature with a melting point ranging from 100 to 102°C. The compound is insoluble in water but soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for various chemical reactions and processes.
Safety considerations are an essential aspect when handling (chlorodiphenylmethyl)benzene. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols.
In the context of environmental impact, research on the biodegradability and ecotoxicity of (chlorodiphenylmethyl)benzene is ongoing. Preliminary studies suggest that it has low environmental persistence and minimal ecotoxicological effects, but further investigations are needed to fully understand its long-term impact.
The latest advancements in computational chemistry have also contributed to our understanding of (chlorodiphenylmethyl)benzene. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, which can guide the design of more efficient synthetic routes and functional derivatives.
In conclusion, (chlorodiphenylmethyl)benzene (CAS No. 76-83-5) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique chemical structure and versatile reactivity make it an important molecule for further exploration in various scientific disciplines.
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